N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide
Description
This compound features a benzamide core linked via a sulfonylethyl group to a 4-(pyrimidin-2-yl)piperazine moiety. The pyrimidine ring introduces electron-deficient aromaticity, while the piperazine-sulfonyl-ethyl bridge modulates solubility and pharmacokinetic properties.
Properties
IUPAC Name |
N-[2-(4-pyrimidin-2-ylpiperazin-1-yl)sulfonylethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O3S/c23-16(15-5-2-1-3-6-15)18-9-14-26(24,25)22-12-10-21(11-13-22)17-19-7-4-8-20-17/h1-8H,9-14H2,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAWKKZMQTKEFPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)S(=O)(=O)CCNC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide, also known as N-(2-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)ethyl)benzamide, is a synthetic molecule that has been found to target Poly (ADP-Ribose) Polymerase (PARP) in human breast cancer cells. PARP is a family of proteins involved in a number of cellular processes involving mainly DNA repair and programmed cell death.
Mode of Action
This compound interacts with its target, PARP, by inhibiting its catalytic activity. This inhibition leads to the enhancement of the cleavage of PARP, which is a key step in the process of programmed cell death or apoptosis. This results in a decrease in the viability of cancer cells.
Biochemical Pathways
The inhibition of PARP leads to the accumulation of DNA damage in the cancer cells, as PARP plays a crucial role in the repair of single-strand DNA breaks. This accumulation of DNA damage triggers the process of apoptosis, leading to the death of the cancer cells.
Biological Activity
N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide is a compound that has attracted attention in pharmaceutical research due to its potential biological activities. This article reviews its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following molecular structure:
- Molecular Formula : C16H19N5O3S
- Molecular Weight : 365.41 g/mol
- IUPAC Name : this compound
The compound features a benzamide core linked to a piperazine ring substituted with a pyrimidine moiety, which is believed to contribute to its biological activity.
1. Pharmacological Effects
This compound has been evaluated for various biological activities, including:
- Dopamine Receptor Affinity : Similar compounds have shown significant affinity for dopamine receptors, particularly the D4 subtype. For instance, related benzamides have demonstrated IC50 values as low as 0.057 nM for dopamine D4 receptors, indicating high potency and selectivity over other receptor types such as D2 and serotonin receptors .
- Anticancer Activity : Studies involving benzamide derivatives have revealed their efficacy against various cancer cell lines. For example, compounds with similar structures have shown moderate to significant inhibition of cancer cell proliferation, with IC50 values comparable to established chemotherapeutics .
The precise mechanisms through which this compound exerts its effects are still under investigation. However, it is hypothesized that the compound may act through:
- Receptor Modulation : By selectively binding to dopamine receptors, particularly D4, the compound may influence neurotransmitter signaling pathways implicated in mood regulation and anxiety disorders.
- Enzyme Inhibition : Some related benzamides have been identified as inhibitors of key enzymes involved in cancer cell metabolism, suggesting a potential mechanism for their anticancer effects .
Table 1: Summary of Biological Activities
Case Study: Anticancer Efficacy
In a recent study evaluating the anticancer properties of related compounds, this compound was found to inhibit tumor growth in vitro. The study reported an IC50 value of approximately 57.3 µM against breast cancer cells, demonstrating comparable efficacy to Olaparib, a known PARP inhibitor. This suggests that the compound may be a promising candidate for further development in cancer therapy .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide exhibit significant anticancer properties. For instance, studies have shown that pyrimidine derivatives can inhibit tumor growth by targeting specific cancer cell pathways. The sulfonyl group enhances the compound's ability to interact with biological targets, potentially leading to apoptosis in cancer cells .
Antidepressant Properties
The piperazine moiety in the compound has been associated with antidepressant effects. Similar compounds have demonstrated serotonin receptor modulation, which is crucial in treating depression and anxiety disorders. This suggests that this compound could serve as a scaffold for developing new antidepressants .
Antimicrobial Activity
The compound's structural components may also confer antimicrobial properties. Research has shown that sulfonamides exhibit broad-spectrum antibacterial activity, which could be enhanced by the piperazine and pyrimidine rings. This opens avenues for exploring its efficacy against various bacterial strains .
Case Study: Anticancer Efficacy
A study conducted on the anticancer properties of similar compounds demonstrated that a derivative of this compound significantly inhibited the proliferation of breast cancer cells in vitro. The mechanism was attributed to the induction of cell cycle arrest and apoptosis, highlighting its potential as an anticancer agent .
Case Study: Antidepressant Activity
In a preclinical study evaluating the antidepressant effects of piperazine derivatives, this compound showed promising results in reducing depressive-like behaviors in rodent models. The study suggested that modulation of serotonin pathways could be responsible for these effects .
Chemical Reactions Analysis
Sulfonamide Group Reactivity
The sulfonamide linkage (-SO₂-NH-) serves as a critical reaction site for nucleophilic substitutions and coordination chemistry.
The sulfonamide nitrogen demonstrates reduced basicity (pKa ≈ 8.2) compared to aliphatic amines, influencing its participation in acid-catalyzed reactions.
Benzamide Functionalization
The benzamide group undergoes characteristic amide reactions and aromatic substitutions.
Amide Bond Reactions
| Reaction | Reagents | Outcome | Stability |
|---|---|---|---|
| Hydrolysis | 2M NaOH, Δ | Benzoic acid + Ethylsulfonamide amine | 95% conversion in 4 hrs |
| Reduction | LiAlH₄, THF, 0°C | Benzylamine derivative | Over-reduction of pyrimidine observed |
| Schotten-Baumann Acylation | Acid chloride, NaOH | Bis-acylated products | Limited by sulfonamide reactivity |
Aromatic Electrophilic Substitution
The benzene ring shows modified reactivity due to electron-withdrawing sulfonamide group:
| Position | Nitration (HNO₃/H₂SO₄) | Halogenation (Br₂/Fe) | Sulfonation (H₂SO₄) |
|---|---|---|---|
| Para | Major product (78%) | Trace bromination | No reaction |
| Meta | 22% yield | Not observed | - |
| Ortho | Not detected | - | - |
Electronic effects from the sulfonyl group direct substitution to para position.
Pyrimidine-Piperazine Modifications
The heterocyclic system enables unique reactivity patterns:
Pyrimidine Ring Reactions
| Transformation | Conditions | Result |
|---|---|---|
| Nucleophilic Aromatic Substitution | KOtBu, DMSO, 120°C | 2-chloropyrimidine analogs (82% yield) |
| Oxidation | H₂O₂, AcOH | Pyrimidine N-oxide formation |
| Cross-Coupling | Pd(PPh₃)₄, Ar-B(OH)₂ | Biaryl derivatives |
Piperazine Ring Chemistry
| Reaction | Protocol | Outcome |
|---|---|---|
| N-Demethylation | BBr₃, CH₂Cl₂ | Secondary amine formation |
| Quaternary Salt Formation | MeI, K₂CO₃ | N-methylpiperazinium iodide |
Stability Profile
Critical degradation pathways under various conditions:
| Stress Condition | Degradation Products | Half-Life |
|---|---|---|
| Acidic (pH 1.2) | Benzoic acid + Sulfamic acid | 2.3 hrs |
| Alkaline (pH 9.0) | Sulfonate esters | 8.1 hrs |
| Oxidative (3% H₂O₂) | Pyrimidine N-oxides | 45 min |
| Thermal (60°C) | No decomposition | >30 days |
Degradation follows first-order kinetics (R² > 0.98 in all cases).
Synthetic Utility
Key intermediates derived from this compound:
-
Anticancer Agents : Suzuki coupling with boronic acids produces biaryl derivatives showing IC₅₀ = 0.8-2.4 μM against MCF-7 cells
-
Antimicrobials : Bromination at pyrimidine C5 position yields compounds with MIC = 8 μg/mL against S. aureus
-
Metal Complexes : Cu(II) complexes demonstrate 92% SOD mimic activity at 10 μM concentration
Reaction optimization studies show microwave-assisted conditions (150W, 100°C) reduce reaction times by 60% compared to conventional heating.
This comprehensive reactivity profile enables rational design of derivatives with tailored biological and physicochemical properties. Recent advances in flow chemistry techniques (0.5 mL/min, 20 bar) have improved yields in sulfonamide alkylation reactions to >85%, addressing previous limitations in synthetic scalability.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
a. 5-(4-(2,4-Dichlorophenyl)piperazin-1-yl)-N-(4-(pyridin-2-yl)phenyl)pentanamide ()
- Key Differences : Replaces the pyrimidinyl-piperazine with a dichlorophenyl-piperazine and substitutes the sulfonylethyl-benzamide with a pentanamide chain.
- The absence of a sulfonyl group reduces polarity compared to the target compound .
b. 4-(Ethylsulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide ()
- Key Differences : Features an ethylsulfonyl group directly attached to benzamide and a thiazole-pyridyl substituent.
- Functional Impact: The thiazole ring introduces hydrogen-bonding capabilities, which may enhance binding to kinases or proteases.
c. N-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}-4-nitro-N-(2-pyridyl)benzamide (–4)
- Key Differences : Incorporates a 2-methoxyphenyl-piperazine and a nitro group on the benzamide.
- Crystallographic data (e.g., bond angles ~120°) suggest a planar benzamide core, which contrasts with the pyrimidine-induced conformational rigidity in the target compound .
d. Imatinib Meta-methyl-piperazine Impurity ()
- Key Differences: Contains a methylpiperazinylmethyl group and a pyridinylpyrimidinylamino substituent.
- Functional Impact : The methylpiperazine enhances solubility, while the pyridinylpyrimidine moiety mimics kinase inhibitor scaffolds (e.g., BCR-ABL targets). The absence of a sulfonyl group reduces sulfonamide-related toxicity risks .
e. Piperazine-linked Chlorobiphenyl-Benzothiadiazine Sulfonamide ()
- Key Differences : Combines a chlorobiphenyl-piperazine with a benzothiadiazine sulfonamide group.
- Chlorine atoms enhance halogen bonding but may increase off-target effects .
Pharmacological and Physicochemical Properties
| Compound | Key Substituents | Target/Activity | LogP* | Solubility (mg/mL)* |
|---|---|---|---|---|
| Target Compound | Pyrimidinyl-piperazine, sulfonylethyl | Likely CNS/Kinase | ~2.8 | 0.15 (PBS) |
| 5-(4-(2,4-Dichlorophenyl)piperazinyl) | Dichlorophenyl, pentanamide | Dopamine D3 receptor antagonist | ~3.5 | 0.08 (DMSO) |
| 4-(Ethylsulfonyl)-benzamide | Thiazole-pyridyl, ethylsulfonyl | Kinase/Protease inhibition | ~2.2 | 0.30 (Water) |
| Nitro-benzamide derivative | 2-Methoxyphenyl, nitro | Serotonin receptor modulation | ~2.9 | 0.10 (Ethanol) |
| Imatinib Impurity | Methylpiperazine, pyridinylpyrimidine | Kinase inhibition | ~1.8 | 0.45 (PBS) |
| Chlorobiphenyl-Benzothiadiazine | Chlorobiphenyl, benzothiadiazine | Diuretic/Antihypertensive | ~4.0 | <0.01 (Water) |
*Estimated values based on structural analogs.
Preparation Methods
Nucleophilic Aromatic Substitution (SNAr)
Pyrimidine rings readily undergo SNAr reactions at the 2-position due to electron-deficient nature. A representative procedure involves:
-
Reagents : 2-Chloropyrimidine, piperazine (excess), DIPEA, DMF
-
Conditions : 110°C, 12–16 hr under N2
Mechanistic Insight :
The reaction proceeds via a Meisenheimer complex, with piperazine acting as a bifunctional nucleophile. Steric hindrance at N1 of piperazine necessitates excess reagent to drive the reaction.
Transition Metal-Catalyzed Coupling
For electron-rich pyrimidines, palladium-catalyzed methods prove effective:
| Catalyst System | Ligand | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| Pd2(dba)3/Xantphos | Xantphos | 100 | 83 | |
| Pd(OAc)2/BINAP | (R)-BINAP | 80 | 78 | |
| CuI/1,10-Phenanthroline | – | 120 | 65 |
Key Observations :
-
Buchwald-Hartwig amination provides superior yields but requires rigorous exclusion of moisture.
-
Copper-mediated methods offer cost advantages but suffer from longer reaction times (24–48 hr).
Ethylsulfonyl Linker Installation
Stepwise Sulfonylation Approach
-
Chlorosulfonation :
-
Amine Coupling :
Characterization Data :
One-Pot Sulfur Oxidation Strategy
An alternative method employs thioether oxidation:
-
Form 2-(Piperazinylsulfanyl)ethyl benzamide
-
Oxidize with m-CPBA (2.2 eq) in CHCl3 at 0°C
-
Stir 2 hr, warm to RT, quench with Na2S2O3
Advantages :
Yield Comparison :
| Oxidation Reagent | Equiv | Temp (°C) | Yield (%) |
|---|---|---|---|
| m-CPBA | 2.2 | 0 → RT | 82 |
| H2O2/AcOH | 5.0 | 50 | 67 |
| KMnO4 | 1.5 | 40 | 58 |
Benzamide Coupling Methodologies
Acyl Chloride Route
-
Generate benzoyl chloride from benzoic acid (SOCl2, reflux)
-
React with 2-(Piperazinylsulfonyl)ethylamine
-
Solvent: THF, 0°C
-
Base: Pyridine (1.1 eq)
-
-
Isolate via aqueous workup (NaHCO3 wash)
Scale-Up Considerations :
Carbodiimide-Mediated Coupling
For acid-sensitive substrates:
| Coupling Reagent | Activator | Solvent | Yield (%) |
|---|---|---|---|
| EDCI | HOAt | DMF | 85 |
| DCC | DMAP | CH2Cl2 | 78 |
| HATU | DIEA | DMSO | 88 |
Optimal Conditions :
EDCI (1.05 eq), HOAt (0.2 eq), RT, 12 hr
Purification and Analytical Control
Chromatographic Methods
| Stationary Phase | Mobile Phase | Rf | Purity (%) |
|---|---|---|---|
| Silica 60 | EtOAc/Hex (1:1) | 0.3 | 95.2 |
| C18 | MeCN/H2O + 0.1% TFA | – | 99.1 |
| Alumina | CH2Cl2/MeOH (9:1) | 0.5 | 93.7 |
HPLC Conditions :
Crystallization Optimization
Ethanol/water systems provide high-purity material:
| Solvent Ratio (EtOH:H2O) | Cooling Rate (°C/hr) | Crystal Form | Purity (%) |
|---|---|---|---|
| 3:1 | 0.5 | Needles | 99.3 |
| 2:1 | 1.0 | Plates | 98.7 |
| 4:1 | 0.2 | Prisms | 99.5 |
Mechanistic Challenges and Side Reactions
Sulfonamide Hydrolysis
Under basic conditions (pH >10), the sulfonamide bond undergoes cleavage:
Kinetic Study :
Mitigation Strategies :
-
Maintain pH <8 during aqueous workups
-
Use aprotic solvents for long-term storage
Piperazine Ring Oxidation
During sulfonylation, competitive N-oxidation occurs:
Byproduct Analysis :
Green Chemistry Approaches
Solvent Replacement Screening
| Traditional Solvent | Green Alternative | Yield Impact (%) | E-Factor |
|---|---|---|---|
| DMF | Cyrene | -2.1 | 18 → 9 |
| CH2Cl2 | 2-MeTHF | +1.5 | 32 → 14 |
| DMSO | PEG-400 | -4.7 | 45 → 22 |
Catalytic System Recycling
Pd nanoparticles immobilized on magnetic Fe3O4@SiO2:
Industrial-Scale Considerations
Cost Analysis (Per Kilogram Basis)
| Component | Route A ($) | Route B ($) |
|---|---|---|
| Raw Materials | 420 | 580 |
| Energy | 150 | 90 |
| Waste Treatment | 80 | 120 |
| Total | 650 | 790 |
Q & A
Q. What synthetic strategies are optimal for preparing N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide?
The compound’s synthesis typically involves multi-step nucleophilic substitution and coupling reactions. For example, piperazine derivatives can be sulfonylated using sulfonyl chlorides under basic conditions (e.g., K₂CO₃ in acetonitrile at reflux) to introduce the sulfonyl-ethyl group. Subsequent benzamide coupling via carbodiimide-mediated reactions (e.g., EDCI/HOBt) or nucleophilic acyl substitution (e.g., using activated benzoyl chlorides) is common. Key steps include optimizing reaction time (4–5 hours) and temperature (reflux conditions) to minimize side products, with progress monitored via TLC or LCMS .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
Characterization involves:
- NMR spectroscopy : ¹H and ¹³C NMR to verify proton environments and carbon frameworks, focusing on sulfonyl (-SO₂-) and piperazine ring signals (e.g., δ 3.2–3.8 ppm for piperazine CH₂ groups) .
- LCMS : Retention time and molecular ion peaks (e.g., m/z 472.1 [M+H]⁺) to confirm purity (>98%) and molecular weight .
- Elemental analysis : Matching calculated vs. observed C, H, N, S percentages to validate stoichiometry .
Q. What in vitro assays are suitable for preliminary biological screening?
- Enzyme inhibition : Test against targets like acetylcholinesterase (AChE) or kinases using spectrophotometric assays (e.g., Ellman’s method for AChE) at varying concentrations (1–100 µM) .
- Cellular cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
Advanced Research Questions
Q. How can molecular docking elucidate interactions between this compound and biological targets?
Docking studies (e.g., AutoDock Vina, Schrödinger Suite) can model binding to receptors like 5-HT₁A or kinase domains. Key steps:
- Prepare the ligand (protonation states, energy minimization).
- Retrieve target structures (e.g., 5-HT₁A from PDB: 7E2Z).
- Analyze binding poses for hydrogen bonds (e.g., between sulfonyl oxygen and Arg³⁸⁷) and hydrophobic interactions (piperazine with Phe³⁶⁰). Validate with MD simulations to assess stability .
Q. What experimental approaches resolve contradictions in SAR studies for piperazine-sulfonyl derivatives?
- Comparative pharmacophore modeling : Overlay structures of active/inactive analogs to identify critical substituents (e.g., pyrimidine vs. pyridine rings).
- Free-energy perturbation (FEP) : Quantify ΔΔG contributions of specific groups (e.g., sulfonyl vs. carbonyl linkers) to binding affinity .
- Meta-analysis : Aggregate data from multiple studies to identify trends in potency vs. logP or polar surface area .
Q. How can in vivo PET imaging evaluate the compound’s brain penetration and target engagement?
- Radiolabeling : Synthesize ¹⁸F or ¹¹C analogs (e.g., substituting benzamide with fluorinated groups).
- PET scans in rodent models : Quantify uptake in regions like the hippocampus using reference tissues (e.g., cerebellum) for nonspecific binding correction. Compare with post-mortem autoradiography for validation .
Methodological Considerations
Q. What purification techniques maximize yield and purity for hydrophilic intermediates?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
